Zamifenacin vs. Darifenacin: M3 Selectivity Profile Comparison Across Human mAChR Subtypes
In a comprehensive radioligand binding study comparing nine muscarinic antagonists using [3H]NMS in Sf9 insect cells expressing recombinant human mAChR subtypes (m1–m5), both zamifenacin and darifenacin demonstrated highest affinity for the m3 subtype [1]. However, their selectivity profiles differ in degree: zamifenacin's Ki values are 10 nM (M3), 55 nM (M1), 153 nM (M2), 68 nM (M4), and 34 nM (M5) — yielding M3/M2 selectivity of 15.3-fold . Darifenacin's Ki values, reported separately, are 3.6 nM (M3), 250 nM (M1), 78 nM (M2), 160 nM (M4), and 5.9 nM (M5) — yielding M3/M2 selectivity of 21.7-fold but notably tighter M3/M5 binding (only 1.6-fold separation) .
| Evidence Dimension | M3/M2 selectivity ratio (fold-difference in Ki values) |
|---|---|
| Target Compound Data | Ki M3 = 10 nM, Ki M2 = 153 nM; M3/M2 ratio = 15.3-fold |
| Comparator Or Baseline | Darifenacin: Ki M3 = 3.6 nM, Ki M2 = 78 nM; M3/M2 ratio = 21.7-fold; M3/M5 ratio = 1.6-fold (vs. zamifenacin M3/M5 = 3.4-fold) |
| Quantified Difference | Darifenacin shows higher M3/M2 selectivity (21.7-fold vs. 15.3-fold) but lower M3/M5 discrimination (1.6-fold vs. 3.4-fold) |
| Conditions | Radioligand binding assay using [3H]NMS in Sf9 insect cells expressing recombinant human mAChR subtypes m1–m5 |
Why This Matters
Researchers requiring a compound with moderate M3/M2 selectivity and better discrimination between M3 and M5 receptor subtypes may prefer zamifenacin over darifenacin for specific assay designs.
- [1] Moriya H, Takagi Y, Nakanishi T, et al. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sci. 1999;64(25):2351-2358. doi:10.1016/s0024-3205(99)00188-5. PMID: 10374898. View Source
